molecular formula C8H8F3NO2 B15362195 3-Methoxy-4-(trifluoromethoxy)aniline

3-Methoxy-4-(trifluoromethoxy)aniline

Cat. No.: B15362195
M. Wt: 207.15 g/mol
InChI Key: XVZZHGGFVLQTRS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethoxy)aniline typically involves the following steps:

  • Nitration: Aniline is nitrated to produce nitroaniline.

  • Reduction: The nitro group in nitroaniline is reduced to an amine group, yielding aniline.

  • Methoxylation: The aniline undergoes methoxylation to introduce the methoxy group, resulting in 3-methoxyaniline.

  • Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced to produce this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso compounds, azo compounds, or other oxidized derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine group.

  • Substitution: The methoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as iron, hydrogen, and sodium borohydride are used.

  • Substitution: Nucleophiles like hydroxide, alkoxides, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, azo compounds, and other oxidized products.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Substituted methoxy and trifluoromethoxy compounds.

Scientific Research Applications

3-Methoxy-4-(trifluoromethoxy)aniline has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a fluorescent probe or a biological marker in various biological studies.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

  • 4-Methoxyaniline: Similar to 3-Methoxy-4-(trifluoromethoxy)aniline but without the trifluoromethoxy group.

  • 3-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of trifluoromethoxy.

  • 4-(Trifluoromethoxy)aniline: Similar to this compound but with the methoxy group at a different position.

Uniqueness: this compound is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

3-methoxy-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H8F3NO2/c1-13-7-4-5(12)2-3-6(7)14-8(9,10)11/h2-4H,12H2,1H3

InChI Key

XVZZHGGFVLQTRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OC(F)(F)F

Origin of Product

United States

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